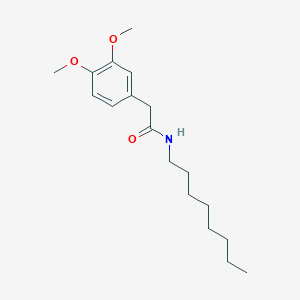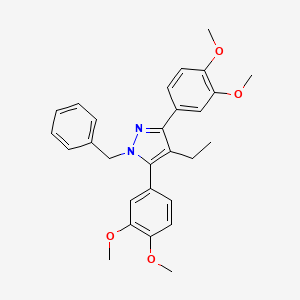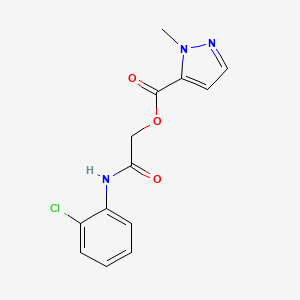
2-(3,4-dimethoxyphenyl)-N-octylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-octylacetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an octyl chain, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-octylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with octylamine. The process can be summarized as follows:
Formation of the Acyl Chloride: 3,4-Dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Amidation Reaction: The acyl chloride is then reacted with octylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-octylamine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-N-octylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-octylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone, known for its psychoactive properties.
3,4-Dimethoxyphenylacetic Acid: A precursor in the synthesis of various derivatives, including 2-(3,4-dimethoxyphenyl)-N-octylacetamide.
3,4-Dimethoxyphenylpropionamide: Another amide derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a long octyl chain and the 3,4-dimethoxyphenyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability, making it suitable for various applications in medicinal and materials chemistry.
特性
分子式 |
C18H29NO3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C18H29NO3/c1-4-5-6-7-8-9-12-19-18(20)14-15-10-11-16(21-2)17(13-15)22-3/h10-11,13H,4-9,12,14H2,1-3H3,(H,19,20) |
InChIキー |
BLZIJLSKHKBAIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926490.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926519.png)
![(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14926520.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926523.png)


